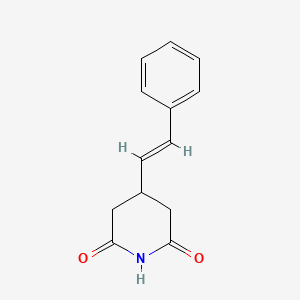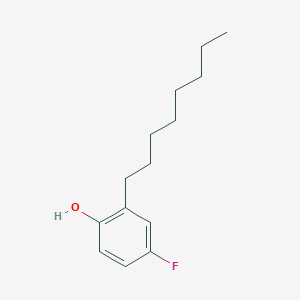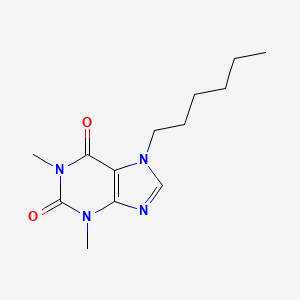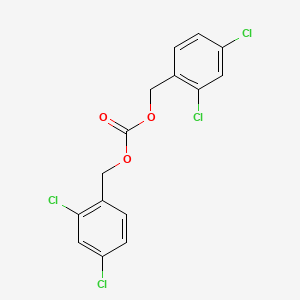
Carbonic acid, bis(2,4-dichlorobenzyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, bis(2,4-dichlorobenzyl) ester is an organic compound with the molecular formula C15H10Cl4O3 and a molecular weight of 380.05 g/mol It is a carbonate ester derived from carbonic acid and 2,4-dichlorobenzyl alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, bis(2,4-dichlorobenzyl) ester typically involves the reaction of 2,4-dichlorobenzyl alcohol with phosgene (COCl2) or its derivatives under controlled conditions . The reaction can be represented as follows:
2C7H6Cl2OH+COCl2→C15H10Cl4O3+2HCl
This reaction requires careful handling of phosgene due to its toxicity and reactivity. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of alternative carbonylating agents such as dimethyl carbonate or diphenyl carbonate to avoid the hazards associated with phosgene . These methods offer safer and more environmentally friendly routes to the desired product.
化学反応の分析
Types of Reactions
Carbonic acid, bis(2,4-dichlorobenzyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield 2,4-dichlorobenzyl alcohol and carbonic acid.
Transesterification: The compound can react with other alcohols to form different carbonate esters.
Substitution: The chlorine atoms on the benzyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Transesterification: Catalyzed by acidic or basic catalysts such as sulfuric acid or sodium methoxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: 2,4-dichlorobenzyl alcohol and carbonic acid.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Substituted benzyl derivatives with different functional groups.
科学的研究の応用
Carbonic acid, bis(2,4-dichlorobenzyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbonate esters and related compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of dichlorobenzyl groups.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for 2,4-dichlorobenzyl alcohol, which has antiseptic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of carbonic acid, bis(2,4-dichlorobenzyl) ester is primarily related to its ability to release 2,4-dichlorobenzyl alcohol upon hydrolysis . This alcohol can exert antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The carbonate ester linkage also allows for controlled release of the active compound in various applications.
類似化合物との比較
Similar Compounds
Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.
Diphenyl carbonate: Used in the production of polycarbonates and as a phosgene substitute.
Ethylene carbonate: A cyclic carbonate used in lithium-ion batteries and as a solvent.
Uniqueness
Carbonic acid, bis(2,4-dichlorobenzyl) ester is unique due to the presence of dichlorobenzyl groups, which impart specific chemical and biological properties. Unlike simpler carbonate esters, this compound offers potential antimicrobial activity and can be used in specialized applications where controlled release of 2,4-dichlorobenzyl alcohol is desired.
特性
CAS番号 |
5323-67-1 |
|---|---|
分子式 |
C15H10Cl4O3 |
分子量 |
380.0 g/mol |
IUPAC名 |
bis[(2,4-dichlorophenyl)methyl] carbonate |
InChI |
InChI=1S/C15H10Cl4O3/c16-11-3-1-9(13(18)5-11)7-21-15(20)22-8-10-2-4-12(17)6-14(10)19/h1-6H,7-8H2 |
InChIキー |
DVPZGNOYLKDAQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(=O)OCC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


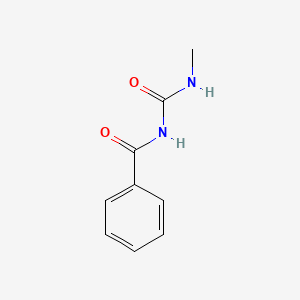

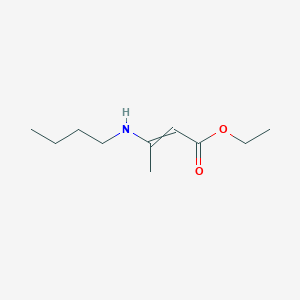
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
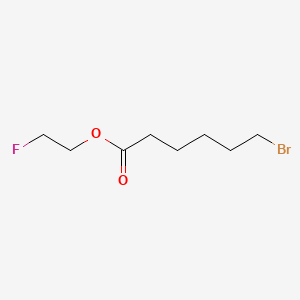
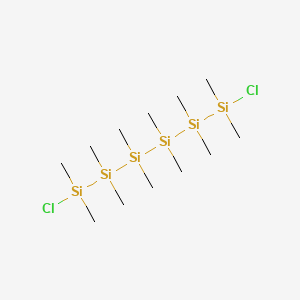
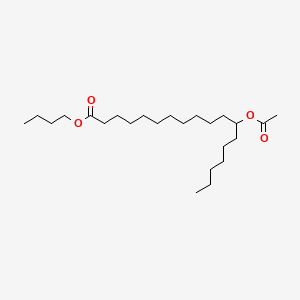
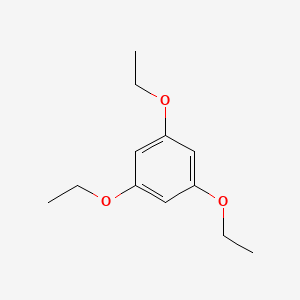


![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
